(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid
Description
Properties
CAS No. |
811867-62-6 |
|---|---|
Molecular Formula |
C17H17BrO5S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H9BrO2.C7H8O3S/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8,12H,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
KOMXUEXWOTTYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
1.1. Formation of the Chromene Core
-
Base Synthesis : The 2H-chromen-2-ol skeleton is typically prepared via the Pechmann condensation , as seen in the synthesis of 7-hydroxy-2H-chromen-2-ones . This involves reacting resorcinol derivatives with β-keto esters (e.g., methyl acetoacetate) under acidic conditions.
-
Bromination : Regioselective bromination at the C-8 position may occur via electrophilic aromatic substitution. For example, iodination at C-8 in chromene derivatives is achieved using iodine and potassium iodide in aqueous ammonia . Bromination could follow a similar protocol, though specific conditions would depend on directing groups.
1.2. O-Sulfonylation Reaction
The hydroxyl group of the chromene derivative undergoes O-sulfonylation with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is commonly performed in dichloromethane with triethylamine as a base, yielding sulfonate esters in high purity (e.g., 77–82% yield for similar chromene derivatives) .
Reaction Mechanism :
-
Activation : The hydroxyl group is deprotonated by triethylamine, forming an oxonium intermediate.
-
Nucleophilic Attack : The oxygen attacks the electrophilic sulfur of the sulfonyl chloride.
-
Elimination : A chloride ion is released, forming the sulfonate ester.
1.3. Potential Subsequent Transformations
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Cross-Coupling : The bromine at C-8 could act as a leaving group for nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Suzuki coupling).
-
Amide Formation : Sulfonate esters may serve as intermediates for amide synthesis via hydrolysis and coupling with amines, as observed in oxadiazole derivatives .
Comparison of Reaction Conditions
Structural and Functional Insights
-
Sulfonate Ester Stability : The sulfonate group is a strong leaving group, making the compound reactive for further substitutions.
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Bromine Reactivity : The bromine at C-8 may participate in electrophilic substitution or act as a directing group for additional functionalization.
-
Chromene Core Interactions : The 2H-chromen-2-ol framework is known to interact with hydrophobic pockets and hydrogen-bonding sites in biological targets (e.g., Pks13 thioesterase) , suggesting potential applications in medicinal chemistry.
Research Findings and Limitations
-
Diverse Functionalization : Analogous chromene derivatives have been modified via alkylation, nitrile introduction, and heterocyclic substitutions (e.g., oxadiazole, isoxazole) .
-
Scalability : Routes involving O-sulfonylation and bromination are amenable to large-scale synthesis, as demonstrated by the preparation of >400 mg of high-purity derivatives .
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Limitations : Specific data on the brominated sulfonate ester’s stability, hydrolytic behavior, or biological activity are not directly available in the provided sources.
Scientific Research Applications
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-bromo-2H-chromen-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and the methanol group can participate in different types of chemical interactions, including hydrogen bonding and halogen bonding. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Coumarin Derivatives with Sulfonic Acid Moieties
(a) 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (3b)
- Structure : A coumarin sulfonate ester with iodine at position 8 and a sulfonate group at position 5.
- Synthesis : Prepared via O-sulfonylation of 7-hydroxycoumarin with benzenesulfonyl chloride .
- Comparison :
(b) 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a)
4-Methylbenzenesulfonic Acid (p-TsOH) Salts and Derivatives
(a) Zinc p-Toluenesulfonate
- Structure : A metal-sulfonate complex with Zn²⁺ and p-TsOH .
- Applications : Catalyzes biochemical syntheses via Zn²⁺ coordination .
- Comparison :
- The target compound lacks a metal ion, relying instead on coumarin’s π-system for interactions.
(b) Policresulen (2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid)
Physicochemical Properties
Solubility and Partitioning
Chromatographic Behavior
In ion-pair reversed-phase chromatography, p-TsOH exhibits lower retention factors (log kw) compared to disulfonic acids (e.g., 1,5-naphthalenedisulfonic acid) due to its single sulfonic group . This suggests the target compound may elute earlier than polysulfonated analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (8-bromo-2H-chromen-2-yl)methanol, and how does 4-methylbenzenesulfonic acid influence reaction yields?
- Methodological Answer : The synthesis of brominated chromene derivatives often involves nucleophilic substitution or Suzuki coupling. For example, 8-bromo-2H-chromen-2-yl intermediates can be synthesized via bromination of chromene precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C). Co-crystallization with 4-methylbenzenesulfonic acid (pTSA) enhances yield by stabilizing reactive intermediates through hydrogen bonding. A study on sulfonate derivatives demonstrated that pTSA improves crystallinity and reduces side reactions during purification .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., chromene ring planarity deviations <5°). For instance, a related 8-bromo-chromene sulfonate exhibited orthorhombic crystal symmetry (space group Pna2₁) with Z = 4 .
- NMR Spectroscopy : H NMR in DMSO-d₆ reveals diagnostic peaks: δ 8.2 ppm (Br-C aromatic proton), δ 4.5 ppm (-CH₂OH), and δ 2.4 ppm (pTSA methyl group). C NMR confirms sulfonate attachment via δ 125–130 ppm (sulfonated aryl carbons) .
Q. How can purity and stability be optimized during storage?
- Methodological Answer : Store the compound in anhydrous conditions (desiccator with P₂O₅) at 0–4°C to prevent hydrolysis of the sulfonic acid group. Purity (>98%) is achievable via recrystallization from ethanol/water (3:1 v/v), followed by vacuum drying. Monitor degradation using HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to simulate shifts. Compare experimental H NMR with computed values, adjusting for spin-spin coupling (e.g., vicinal coupling constants ~2.5 Hz for chromene protons). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What role does the sulfonic acid group play in stabilizing the chromene moiety during photochemical studies?
- Methodological Answer : The sulfonic acid group enhances photostability via hydrogen-bonding networks, reducing π→π* transition energy. In a study of similar sulfonated chromenes, UV-Vis spectroscopy (λₐₜ 320 nm) showed reduced photodegradation rates (t₁/₂ increased from 2.5 to 6.8 hours) compared to non-sulfonated analogs. Time-resolved fluorescence spectroscopy further confirmed suppressed non-radiative decay pathways .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map nucleophilic attack sites. For (8-bromo-2H-chromen-2-yl)methanol, Fukui indices (computed via Gaussian 16) indicate higher electrophilicity at C-8 (f⁺ = 0.15) versus C-6 (f⁺ = 0.09), favoring SNAr reactions at the brominated position. Validate with kinetic studies (e.g., pseudo-first-order rate constants for aryl substitution) .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on bond angles in sulfonated chromenes?
- Methodological Answer : Discrepancies in bond angles (e.g., C-S-O angles ranging 104–108°) may arise from crystal packing effects. Compare multiple datasets (e.g., Cambridge Structural Database entries for sulfonates) to identify trends. For example, steric hindrance from the 8-bromo group can distort the sulfonate tetrahedral geometry by ~3°. Refine models using Hirshfeld surface analysis to quantify intermolecular interactions .
Experimental Design Considerations
Q. What in situ techniques are recommended for monitoring reaction progress?
- Methodological Answer : Use FT-IR with a flow cell to track sulfonate ester formation (disappearance of -SO₃H stretch at 1180 cm⁻¹). For kinetic studies, employ stopped-flow UV-Vis spectroscopy (λ = 280 nm) to measure intermediate lifetimes. Quench aliquots at timed intervals for LC-MS analysis (ESI+ mode, m/z 323 [M+H]⁺ for the product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
